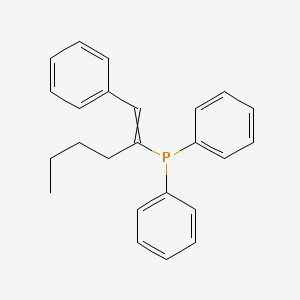
Diphenyl(1-phenylhex-1-en-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(1-phenylhex-1-en-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 1-phenylhex-1-en-2-yl group. This compound is part of the broader class of phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(1-phenylhex-1-en-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is favored due to its efficiency and the relatively mild conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(1-phenylhex-1-en-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phenyl or hexenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, diphenyl(1-phenylhex-1-en-2-yl)phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity in various organic reactions .
Biology
In biological research, this compound can be used to study the interactions between phosphines and biological molecules. Its ability to form stable complexes with metals makes it useful in probing metalloprotein functions and enzyme mechanisms.
Medicine
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism by which diphenyl(1-phenylhex-1-en-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom in the compound can donate electron density to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to diphenyl(1-phenylhex-1-en-2-yl)phosphane include:
Diphenylphosphine: A simpler phosphine with two phenyl groups attached to the phosphorus atom.
Triphenylphosphine: A widely used phosphine with three phenyl groups attached to the phosphorus atom.
Diphenyl(2-thienyl)phosphine: A phosphine with a thiophene ring instead of the hexenyl group.
Uniqueness
What sets this compound apart from these similar compounds is its unique hexenyl group, which can impart different steric and electronic properties. This can influence its reactivity and the stability of the metal complexes it forms, making it suitable for specific catalytic applications.
Eigenschaften
CAS-Nummer |
823219-45-0 |
|---|---|
Molekularformel |
C24H25P |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
diphenyl(1-phenylhex-1-en-2-yl)phosphane |
InChI |
InChI=1S/C24H25P/c1-2-3-15-24(20-21-13-7-4-8-14-21)25(22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-14,16-20H,2-3,15H2,1H3 |
InChI-Schlüssel |
ZOGNZYWWIAKQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
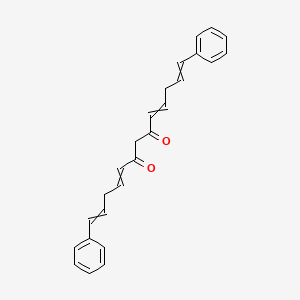
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
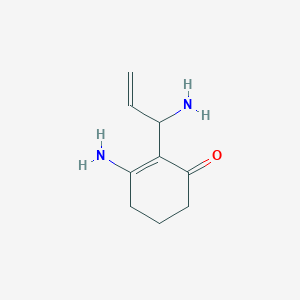
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
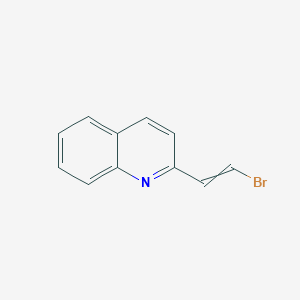
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
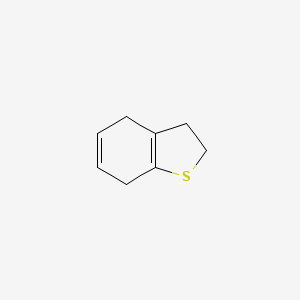

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
